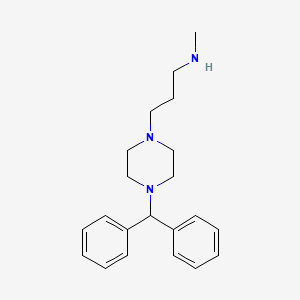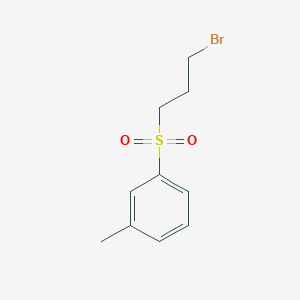
1-(3-Bromopropanesulfonyl)-3-methylbenzene
Vue d'ensemble
Description
The compound “1-(3-Bromopropanesulfonyl)-3-methylbenzene” belongs to the class of organic compounds known as sulfonyl compounds. These are compounds containing a functional group called a sulfonyl group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would consist of a benzene ring with a methyl group and a bromopropanesulfonyl group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
The chemical reactions of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would likely involve the bromine atom and the sulfonyl group. These functional groups are often reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s reactivity and polarity .Applications De Recherche Scientifique
Synthesis of Antibacterial Agents
This compound is utilized in the synthesis of MraY natural inhibitors , which serve as antibacterial agents . The MraY enzyme is a target for antibacterial drug development due to its role in peptidoglycan biosynthesis, a critical component of bacterial cell walls.
Development of MAO-B Inhibitors
Researchers employ 1-(3-Bromopropanesulfonyl)-3-methylbenzene in creating quinolinone derivatives . These derivatives are potent and selective inhibitors of Monoamine Oxidase B (MAO-B) , an enzyme linked to neurological disorders such as Parkinson’s disease .
Organic Synthesis Reagent
Due to its reactive sulfonyl group, this compound is a valuable reagent in organic synthesis. It can selectively react with different functional groups, making it a versatile tool for constructing complex organic molecules.
Nucleophilic Agent in Chemical Reactions
The compound exhibits potent nucleophilicity, allowing it to participate in reactions as a nucleophile. This property is harnessed to introduce the sulfonyl group into target molecules, which can be a pivotal step in synthesizing various pharmaceuticals.
Solubility Enhancement
1-(3-Bromopropanesulfonyl)-3-methylbenzene is partly soluble in water and fully soluble in organic solvents like chloroform and methanol. This solubility profile is advantageous for its use in reactions where solubility can be a limiting factor .
Material Science Research
Environmental Studies
Analytical Chemistry Applications
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromopropylsulfonyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPDQRPGWRUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropanesulfonyl)-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



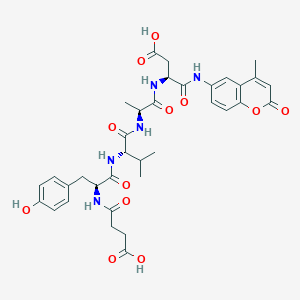
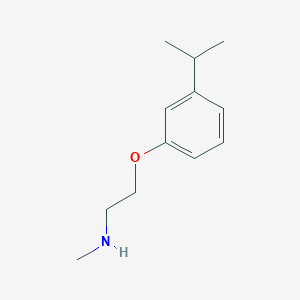
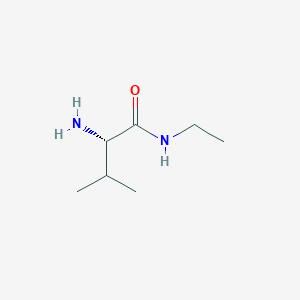

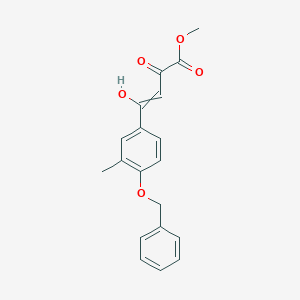
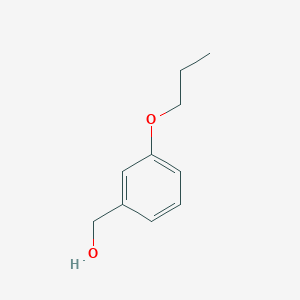
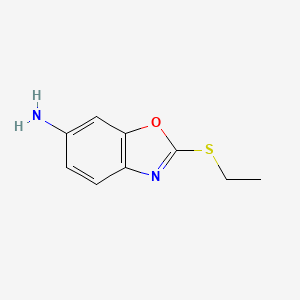

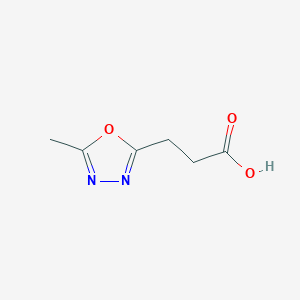
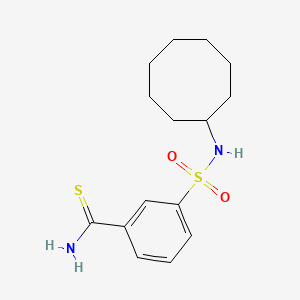
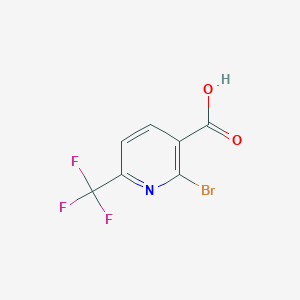

![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
